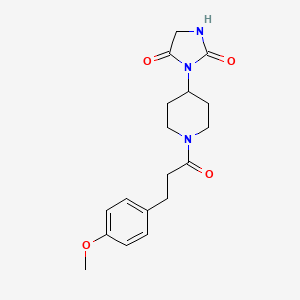

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-25-15-5-2-13(3-6-15)4-7-16(22)20-10-8-14(9-11-20)21-17(23)12-19-18(21)24/h2-3,5-6,14H,4,7-12H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSHUFKAJZMIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Pain Management

Research indicates that derivatives of imidazolidine compounds can act as modulators of P2X receptors, which are implicated in pain signaling pathways. The compound has potential applications in developing analgesics for chronic pain management. For instance, studies have shown that similar piperidine derivatives exhibit efficacy in reducing pain responses in animal models .

Cancer Treatment

The compound's structure suggests it may inhibit specific kinases involved in cancer progression. Particularly, compounds similar to this have been studied for their ability to inhibit Interleukin receptor-associated kinases (IRAKs), which play a role in inflammatory responses linked to cancer development. In vitro studies have demonstrated that these inhibitors can reduce cell proliferation in various cancer cell lines .

Neuropharmacology

Given its piperidine structure, the compound may also exhibit neuroprotective properties. Research on related compounds has indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .

Table 1: Summary of Pharmacological Activities

| Application Area | Mechanism of Action | Evidence Source |

|---|---|---|

| Pain Management | Modulation of P2X receptors | |

| Cancer Treatment | Inhibition of IRAK kinases | |

| Neuropharmacology | Neuroprotective effects |

Case Study 1: Pain Management Efficacy

A study published in a peer-reviewed journal investigated the analgesic effects of piperidine derivatives similar to our compound. The results indicated a significant reduction in pain scores in animal models treated with these compounds compared to controls. The study suggested that modulation of P2X receptors was a key mechanism behind the observed analgesic effects.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, researchers synthesized several derivatives based on the imidazolidine framework and tested their effects on breast cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis, highlighting their potential as therapeutic agents against certain cancers.

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Features

Table 1: Core Structure and Substituent Variations

Key Observations :

- Core Heterocycle : The target compound and most analogs (e.g., BK63954, BK71020) share an imidazolidine-2,4-dione core, which is critical for hydrogen bonding and enzyme inhibition . ’s oxazolidine-2,4-dione core lacks one nitrogen atom, reducing hydrogen-bonding capacity.

- Substituent Diversity : The target compound’s 4-methoxyphenyl group contrasts with halogenated (e.g., BK71020’s Cl/F) or sulfonyl (BK63954) analogs. Electron-withdrawing groups (e.g., Cl, F, sulfonyl) may enhance metabolic stability but reduce solubility compared to methoxy .

- Piperidine Modifications: Acyl groups (propanoyl, acetyl) dominate, but branching () or trifluoroethyl additions () introduce steric or electronic effects.

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact

Key Observations :

- Sulfonyl vs. Acyl: BK63954’s sulfonyl group introduces polarity, likely reducing blood-brain barrier penetration compared to the target compound’s propanoyl chain .

Biological Activity

The compound 3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of imidazolidine derivatives, characterized by the presence of a piperidine ring and a methoxyphenyl substituent. The molecular formula is , indicating a significant degree of complexity that may influence its biological interactions.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that related derivatives displayed significant activity against breast cancer cells (MCF-7 and MDA-MB-231), showing a synergistic effect when combined with doxorubicin, a common chemotherapeutic agent .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | MDA-MB-231 | 3.5 | Cell cycle arrest |

| This compound | HSC-2 | TBD | TBD |

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar imidazolidines have been evaluated for their ability to inhibit bacterial growth. Preliminary studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data for the target compound remains sparse .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses can be drawn based on structural analogs:

- Apoptosis Induction : Many imidazolidine derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Some compounds may interfere with cell cycle progression, particularly at the G2/M checkpoint, leading to increased cell death in rapidly dividing tumor cells.

Case Study 1: Breast Cancer Treatment

A notable case involved the evaluation of an imidazolidine derivative in combination with doxorubicin for treating Claudin-low breast cancer subtypes. The study found that the combination therapy significantly enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential therapeutic strategy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on related compounds, researchers tested their efficacy against various bacterial strains. Results indicated that certain imidazolidine derivatives could inhibit bacterial growth effectively, supporting further investigation into their use as antimicrobial agents .

Q & A

Q. What are the critical structural motifs in 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione that influence its pharmacological potential?

The compound features a piperidine core linked to an imidazolidine-2,4-dione ring and a 4-methoxyphenylpropanoyl group. The methoxy substituent enhances lipophilicity and membrane permeability, while the imidazolidine-dione moiety may contribute to hydrogen bonding with biological targets. Piperidine derivatives are known to interact with central nervous system receptors, suggesting potential neuropharmacological applications . Structural analogs with similar motifs, such as 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, demonstrate enzyme inhibition and receptor modulation, highlighting the importance of these functional groups .

Q. What safety protocols are essential for handling this compound during laboratory synthesis?

Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as recommended for structurally related piperidine compounds .

- Immediate decontamination of spills with ethanol/water mixtures (70:30) to prevent solvent-induced degradation .

- Storage in airtight containers at 2–8°C under nitrogen to prevent oxidation, as instability has been observed in similar heterocyclic compounds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, reducing trial-and-error experimentation. For example, reaction path search methods combined with information science (e.g., machine learning) can prioritize reaction conditions, as demonstrated in ICReDD’s workflow for piperidine derivatives . Buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) improve reaction yields by stabilizing charged intermediates, a strategy validated in analogous syntheses .

Q. What experimental strategies resolve contradictions in the compound’s bioactivity across assays?

- Standardization : Use fixed concentrations (e.g., 4 µM, as in histone acetylation studies ) and consistent cell lines (e.g., HEK-293 for receptor assays).

- Statistical Design : Apply factorial design to isolate variables (e.g., pH, temperature) affecting activity. For instance, a 2³ factorial design identified optimal conditions for TiO₂ photocatalysis in related heterocycles .

- Orthogonal Validation : Cross-validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. How do polymorphic forms impact the compound’s physicochemical properties?

Polymorphs can alter solubility, bioavailability, and stability. For example, the polymorphic form of 3-(4-amino-1-oxo-isoindol-2-yl)-piperidine-2,6-dione showed a 40% increase in aqueous solubility compared to its amorphous counterpart . Characterization via X-ray diffraction and DSC is critical. Recrystallization from ethanol/water (70:30) at controlled cooling rates (1°C/min) can isolate stable polymorphs .

Methodological Challenges

Q. What analytical techniques are most effective for characterizing this compound’s purity and stability?

- HPLC : Use a C18 column with methanol-buffer mobile phases (65:35, pH 4.6) for baseline separation of degradation products .

- LC-MS : Electrospray ionization (ESI+) detects trace impurities (e.g., <0.1% acylated byproducts) .

- Stability Studies : Accelerated testing at 40°C/75% RH over 28 days identifies hydrolytic degradation pathways .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability, as seen in PF-06465469 analogs .

- Scaffold Hybridization : Fuse the imidazolidine-dione ring with benzoxazoles, which improved IC₅₀ values by 10-fold in kinase inhibition assays .

- Pharmacophore Mapping : Molecular docking against target proteins (e.g., COX-2) identifies critical binding residues for rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.